N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-fluoroaniline with 2-methylbenzaldehyde under specific conditions to form an intermediate product. This intermediate is then subjected to cyclization reactions to form the desired heterocyclic ring structure. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the process .
Chemical Reactions Analysis
N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but contains a thiazole ring instead of a benzimidazole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both fluorine and methyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C25H21FN4O |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H21FN4O/c1-15-7-3-4-8-19(15)23-22(24(31)28-18-13-11-17(26)12-14-18)16(2)27-25-29-20-9-5-6-10-21(20)30(23)25/h3-14,23H,1-2H3,(H,27,29)(H,28,31) |
InChI Key |
AINJVOLWYOSZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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